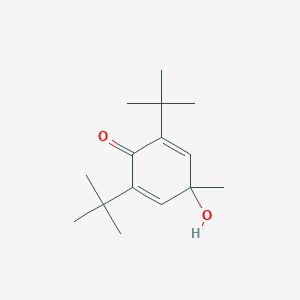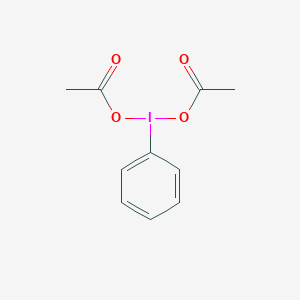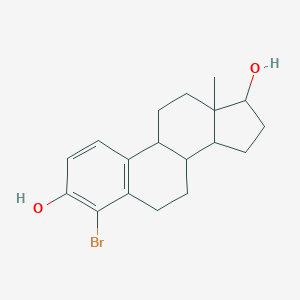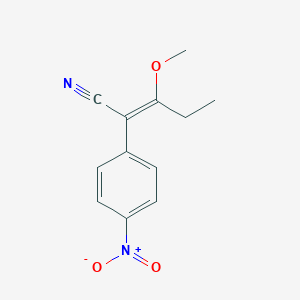
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a methoxy group (-OCH₃) and a nitrophenyl group (-C₆H₄NO₂) attached to a pentenenitrile backbone. The (Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile can be achieved through various methods. One common approach involves the reaction of 4-nitrobenzaldehyde with a suitable methoxy-substituted alkene under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and may be carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-methoxy-2-(4-aminophenyl)pent-2-enenitrile.
Reduction: 3-methoxy-2-(4-nitrophenyl)pentan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile: The (E) isomer with different geometric configuration.
3-methoxy-2-(4-nitrophenyl)butanenitrile: A similar compound with a shorter carbon chain.
3-methoxy-2-(4-aminophenyl)pent-2-enenitrile: The reduced form of the nitro compound.
Uniqueness
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile is unique due to its specific geometric configuration and the presence of both methoxy and nitrophenyl groups. This combination of functional groups and geometry imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-12(17-2)11(8-13)9-4-6-10(7-5-9)14(15)16/h4-7H,3H2,1-2H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUARODYCMEMQR-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C#N)\C1=CC=C(C=C1)[N+](=O)[O-])/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
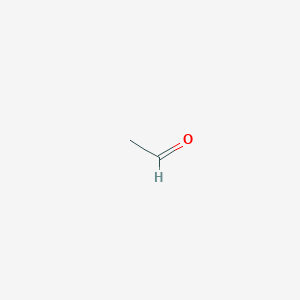

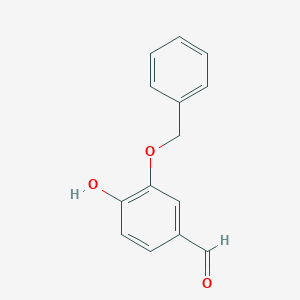
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
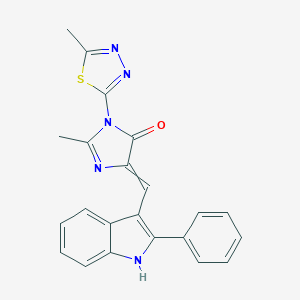
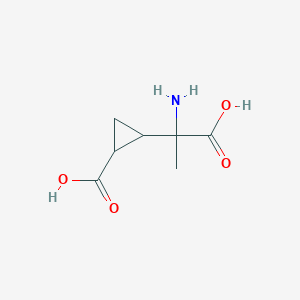

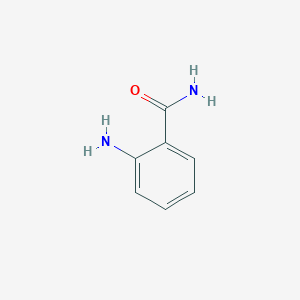
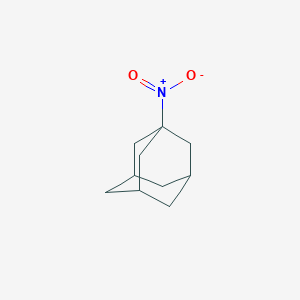
![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

